4-(4-Bromophenyl)-1-ethylpyrazole
Description
Significance of Pyrazole (B372694) Core Structures in Heterocyclic Chemistry
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they form the basis of a substantial class of both natural and synthetic products. slideshare.netnih.gov The pyrazole ring is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov This is attributed to its unique structural and electronic properties, which allow for a wide range of chemical modifications and interactions with biological targets. nih.gov
The significance of the pyrazole core is underscored by its presence in numerous commercially available drugs with diverse therapeutic applications. sciensage.info These include anti-inflammatory agents, anticancer drugs, and antimicrobials. pjoes.com The metabolic stability of the pyrazole ring is another key factor contributing to its prevalence in drug discovery and development. nih.gov Beyond pharmaceuticals, pyrazole derivatives are also integral to the agrochemical industry, serving as effective herbicides, insecticides, and fungicides. dergipark.org.tr Their applications further extend to materials science, where they are investigated for use in dyes and fluorescent substances. slideshare.net
The versatility of the pyrazole nucleus allows for the introduction of various functional groups, which can modulate the compound's physical, chemical, and biological properties. nih.gov This adaptability has made pyrazoles a focal point of research for chemists seeking to develop new molecules with specific functions. nih.gov
Overview of Bromophenyl-Substituted Pyrazoles and their Research Relevance
The introduction of a bromophenyl group onto the pyrazole core gives rise to a class of compounds with significant research interest. The bromine atom, being a halogen, can influence the electronic properties of the molecule and provides a reactive handle for further chemical transformations, such as cross-coupling reactions. dergipark.org.tr This allows for the synthesis of a diverse library of more complex molecules.
Bromophenyl-substituted pyrazoles have been the subject of numerous studies exploring their potential biological activities. For instance, various derivatives have been synthesized and investigated for their antimicrobial, anti-inflammatory, and anticancer properties. dergipark.org.trresearchgate.net The lipophilic nature of the bromobenzene (B47551) group can enhance the pharmacological activity of these compounds. pjoes.com
Research has shown that the position of the bromo-substituent on the phenyl ring, as well as the substitution pattern on the pyrazole ring itself, can have a significant impact on the compound's biological efficacy. nih.gov For example, a study on 2-(5-bromo-3-(5-nitrofuran-2-yl)-1-(p-tolyl)-1H-pyrazol-4-yl)-1-(4-bromophenyl)-ethan-1-one demonstrated notable antibacterial and antifungal activity. nih.gov This highlights the importance of the specific arrangement of substituents in designing new bioactive molecules.
Positional Isomerism and Structural Specificity of 4-(4-Bromophenyl)-1-ethylpyrazole
The name "this compound" precisely defines the arrangement of substituents around the pyrazole ring, which is crucial for its chemical identity and properties. Positional isomerism is a key consideration in the chemistry of substituted pyrazoles.
In the case of this compound, the substituents are located at specific positions:
The ethyl group is attached to one of the nitrogen atoms of the pyrazole ring, specifically at the N1 position.
The 4-bromophenyl group is attached to a carbon atom of the pyrazole ring, at the C4 position.
Changing the position of these substituents would result in different isomers with distinct physical and chemical properties. For example, moving the ethyl group to the other nitrogen atom would yield a different N-substituted isomer. Similarly, shifting the 4-bromophenyl group to the C3 or C5 position of the pyrazole ring would create different C-substituted isomers.
The synthesis of a specific isomer like this compound requires careful control of the reaction conditions and the choice of starting materials. For instance, the synthesis of the related compound, 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde, has been reported, highlighting the methods used to achieve specific substitution patterns on the pyrazole ring. researchgate.net The structural arrangement of the phenyl and pyrazole rings in such molecules is often non-planar, which can influence their intermolecular interactions and crystal packing. nih.gov
Historical Development of Pyrazole Synthesis and Derivatives
The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. nih.govsciensage.info Knorr's work was foundational to the field, and he is credited with the discovery of the Knorr pyrazole synthesis , a reaction that involves the condensation of a β-diketone with a hydrazine (B178648). jk-sci.comchemhelpasap.com This method remains a cornerstone of pyrazole synthesis today. youtube.com Knorr's research also led to the synthesis of antipyrine, one of the first synthetic drugs, which demonstrated the therapeutic potential of pyrazole derivatives. sciensage.info
Another significant early contribution came from Hans von Pechmann , who developed the Pechmann pyrazole synthesis . uni-tuebingen.dewikipedia.org This method involves the reaction of diazomethane (B1218177) with acetylene. wikipedia.org While the original method had limitations, including the use of hazardous reagents, it represented an important advancement in the synthesis of the pyrazole core. wikipedia.org
Over the decades, these classical methods have been refined, and numerous new synthetic routes to pyrazoles have been developed. These modern techniques often offer improved efficiency, regioselectivity, and substrate scope. The Paal-Knorr synthesis, a related method for synthesizing five-membered heterocycles, also has variations applicable to pyrazole synthesis. wikipedia.orgorganic-chemistry.org The ongoing development of synthetic methodologies continues to expand the accessibility and diversity of pyrazole derivatives for various applications. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-1-ethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-2-14-8-10(7-13-14)9-3-5-11(12)6-4-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVXRZFNWKKKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Bromophenyl 1 Ethylpyrazole and Analogous Pyrazole Derivatives
Classical Cyclocondensation Approaches to the Pyrazole (B372694) Ring System
The most traditional and widely employed method for pyrazole synthesis involves the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. nih.govnih.gov This approach, often referred to as the Knorr pyrazole synthesis, forms the pyrazole ring in a single, efficient step. jk-sci.comyoutube.com
Reactions Involving 1,3-Dicarbonyl Compounds and Hydrazine Derivatives
The reaction between 1,3-dicarbonyl compounds and hydrazines is a foundational and straightforward method for constructing polysubstituted pyrazoles. nih.govnih.gov This reaction typically proceeds by the initial formation of an imine between one of the carbonyl groups and the hydrazine, followed by an intramolecular condensation of the second nitrogen atom onto the remaining carbonyl group, which after dehydration, yields the aromatic pyrazole ring. youtube.com The use of substituted hydrazines, such as ethylhydrazine (B1196685), allows for the introduction of substituents at the N1 position of the pyrazole ring. For instance, the reaction of a 1,3-diketone with ethylhydrazine would lead to the formation of a 1-ethylpyrazole (B1297502) derivative. A significant challenge in this method, particularly with unsymmetrical 1,3-diketones, is the potential formation of regioisomeric products. nih.gov However, the regioselectivity can often be controlled by manipulating the reaction conditions, such as the solvent and the presence of a catalyst. nih.gov
A variety of catalysts, including acidic and basic catalysts, can be employed to facilitate this reaction. jk-sci.com For example, the use of a catalytic amount of acid can protonate the carbonyl group, increasing its electrophilicity and promoting the initial attack by the hydrazine. jk-sci.com
| Reactant 1 | Reactant 2 | Product | Catalyst | Reference |
| 1,3-Diketone | Hydrazine | Pyrazole | Acid | jk-sci.com |
| Unsymmetrical 1,3-Diketone | Substituted Hydrazine | Regioisomeric Pyrazoles | Varies | nih.gov |
Utilization of α,β-Ethylenic Ketones and Hydrazine Derivatives
α,β-Unsaturated ketones, also known as chalcones, serve as valuable precursors for the synthesis of pyrazoles. nih.gov The reaction with hydrazine derivatives proceeds through a Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole. beilstein-journals.org The initial product of the cyclization is a pyrazoline, which can be oxidized to the corresponding pyrazole. nih.gov This oxidation can often be achieved in situ using an oxidizing agent or by air oxidation.
The regioselectivity of this reaction is generally well-defined, with the substituted nitrogen of the hydrazine typically attacking the β-carbon of the enone. This method is particularly useful for the synthesis of 3,5-diarylpyrazoles. For example, the reaction of a chalcone (B49325) with ethylhydrazine would yield a 1-ethyl-3,5-diarylpyrazoline, which can then be oxidized to the corresponding 1-ethyl-3,5-diarylpyrazole.
| Reactant 1 | Reactant 2 | Intermediate | Product | Reference |
| α,β-Ethylenic Ketone | Hydrazine | Pyrazoline | Pyrazole | nih.gov |
| Chalcone | Ethylhydrazine | 1-Ethyl-3,5-diarylpyrazoline | 1-Ethyl-3,5-diarylpyrazole | nih.gov |
Condensation with Acetylenic Ketones
Acetylenic ketones are another class of 1,3-dielectrophiles that readily react with hydrazines to form pyrazoles directly, without the need for a separate oxidation step. nih.govthieme-connect.com The reaction proceeds via a nucleophilic attack of the hydrazine on the acetylenic carbon, followed by an intramolecular cyclization onto the ketone carbonyl group. researchgate.net This method is highly regioselective, with the outcome being largely independent of the nature of the substituents on both the acetylenic ketone and the hydrazine. thieme-connect.comresearchgate.net This high degree of regioselectivity makes it a powerful tool for the synthesis of unsymmetrically substituted pyrazoles. thieme-connect.com The reaction of an acetylenic ketone with ethylhydrazine would be expected to produce a single regioisomer of the corresponding 1-ethylpyrazole derivative in excellent yield. researchgate.net
| Reactant 1 | Reactant 2 | Product | Regioselectivity | Reference |
| Acetylenic Ketone | Hydrazine | Pyrazole | High | thieme-connect.comresearchgate.net |
| Acetylenic Ketone | Ethylhydrazine | 1-Ethylpyrazole derivative | High | researchgate.net |
Advanced Synthetic Strategies for Pyrazole Annulation and Substitution
Beyond the classical cyclocondensation methods, modern organic synthesis has introduced more sophisticated strategies for the construction and functionalization of the pyrazole ring. These methods often offer milder reaction conditions, greater functional group tolerance, and access to a wider range of substituted pyrazoles.
Transition-Metal Catalyzed Reactions for Pyrazole Formation
Transition-metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, offering novel pathways for ring formation and C-H functionalization. nih.govrsc.org Rhodium-catalyzed reactions, for instance, have been developed for the addition-cyclization of hydrazines with alkynes, leading to highly substituted pyrazoles under mild conditions. organic-chemistry.org This process involves an unexpected C-N bond cleavage and provides a concise route to pyrazole construction. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions are also widely used to introduce substituents onto a pre-formed pyrazole ring. However, direct C-H functionalization reactions are becoming increasingly prevalent as they offer a more atom-economical approach to functionalized pyrazoles. nih.govrsc.org These reactions allow for the direct formation of new C-C and C-heteroatom bonds on the pyrazole ring, avoiding the need for pre-functionalization. nih.govrsc.org
| Metal Catalyst | Reactants | Product | Key Feature | Reference |
| Rhodium | Hydrazine, Alkyne | Highly substituted pyrazole | C-N bond cleavage | organic-chemistry.org |
| Palladium | Pyrazole, Coupling Partner | Functionalized pyrazole | C-H functionalization | nih.govrsc.org |
Photoredox Catalysis in Pyrazole Synthesis
Visible-light photoredox catalysis has recently been recognized as a powerful and environmentally friendly method for organic transformations, including the synthesis of pyrazoles. acs.orgacs.org This strategy utilizes a photocatalyst that, upon irradiation with visible light, can initiate single-electron transfer events, enabling novel reaction pathways. acs.org
One such application is the formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds. acs.orgacs.org This process involves a relay of three successive photoredox cycles with a single photocatalyst, leading to the efficient formation of complex pyrazole scaffolds under mild conditions. acs.orgacs.org Another approach involves the photoredox-catalyzed reaction of hydrazines with Michael acceptors, using air as the terminal oxidant, which is a green and sustainable process. researchgate.net Photoredox catalysis has also been employed for the oxidative azolation of unactivated fluoroarenes with pyrazole derivatives, providing a mild route to N-arylpyrazoles. rsc.org
| Catalysis Type | Reactants | Product | Advantages | Reference |
| Visible-Light Photoredox Catalysis | Hydrazone, 2-bromo-1,3-dicarbonyl compound | Pyrazole derivative | Mild conditions, high efficiency | acs.orgacs.org |
| Visible-Light Photoredox Catalysis | Hydrazine, Michael acceptor | Polysubstituted pyrazole | Green chemistry, uses air as oxidant | researchgate.net |
| Organic Photoredox Catalysis | Unactivated fluoroarene, Pyrazole derivative | N-Arylpyrazole | Mild conditions, easy operation | rsc.org |
One-Pot Multicomponent Reactions (MCRs) for Pyrazole Derivatives
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly functionalized pyrazole derivatives. nih.govut.ac.irbenthamdirect.com These reactions involve the combination of three or more starting materials in a single reaction vessel, where a cascade of reactions occurs to form the final product without the need for isolating intermediates. ut.ac.ir This approach aligns with the principles of green chemistry by reducing solvent waste, reaction time, and energy consumption. ut.ac.irjsynthchem.com
A common strategy for synthesizing pyrazole derivatives via MCRs involves the condensation of a 1,3-dicarbonyl compound (or its equivalent), a hydrazine derivative, and other components like aldehydes and malononitrile (B47326). nih.govut.ac.irresearchgate.net Various catalysts, including base catalysts like potassium t-butoxide, and nanocatalysts such as copper oxide nanoparticles, have been employed to facilitate these transformations, often under mild reaction conditions. nih.govjsynthchem.com The use of microwave irradiation or ultrasonication can further accelerate the reaction rates and improve yields. nih.gov
For instance, a four-component reaction of ethyl acetoacetate, hydrazine hydrate (B1144303), an aromatic aldehyde, and malononitrile is a well-established method for producing pyranopyrazole derivatives, which are structurally related to simple pyrazoles. nih.govut.ac.ir The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps. researchgate.net
Table 1: Examples of Catalysts and Conditions for Multicomponent Synthesis of Pyrazole Derivatives
| Catalyst | Starting Materials | Solvent | Conditions | Key Advantages | Reference |
| Potassium t-butoxide | Ethyl acetoacetate, hydrazine hydrate, malononitrile, aromatic aldehydes | Methanol | Microwave irradiation | Fast reaction ( < 5 min), excellent yields | nih.gov |
| Preheated Fly-Ash | Ethyl acetoacetate, hydrazine hydrate, malononitrile, aryl aldehydes | Water | 70-80 °C | Non-toxic solvent, cost-effective, high yields (up to 95%) | ut.ac.ir |
| Copper oxide nanoparticles | Ethyl acetoacetate, malononitrile, aldehyde, hydrazine hydrate | Water | Reflux | Reusable catalyst, high yields, short reaction time | jsynthchem.com |
| L-tyrosine | Acetoacetic ester, hydrazine hydride, aldehydes, malononitrile | H₂O–ethanol | Microwave irradiation | Eco-friendly solvent | nih.gov |
Introduction of the Ethyl Group onto the Pyrazole Nitrogen
The introduction of an ethyl group at the N1 position of the pyrazole ring is a crucial step in the synthesis of 4-(4-bromophenyl)-1-ethylpyrazole. This can be accomplished either by alkylating a pre-formed pyrazole ring or by utilizing a starting material that already contains the N-ethyl moiety.
N-Alkylation Strategies for Pyrazole Derivatives
N-alkylation of pyrazoles is a common method for introducing substituents onto the nitrogen atoms of the heterocyclic ring. Traditional methods often involve the deprotonation of the pyrazole with a base, followed by reaction with an alkylating agent, such as an alkyl halide. semanticscholar.org However, these methods can sometimes lead to a mixture of N1 and N2 alkylated isomers, requiring separation of the desired product.
To address the challenge of regioselectivity, various strategies have been developed. For instance, magnesium-catalyzed alkylation of 3-substituted pyrazoles using α-bromoacetates and acetamides has been shown to provide high regioselectivity for the N2 position. thieme-connect.com More recently, enzymatic approaches have emerged as highly selective methods for pyrazole alkylation. Engineered enzymes, such as modified methyltransferases, can catalyze the transfer of alkyl groups (including ethyl groups) from non-natural S-adenosyl-l-methionine analogs to the pyrazole nitrogen with exceptional regioselectivity (>99%). nih.govuni-stuttgart.de
Another approach involves the use of trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. semanticscholar.org This method provides an alternative to base-mediated alkylations and has been successfully applied to the synthesis of various N-alkyl pyrazoles. semanticscholar.org
Table 2: Comparison of N-Alkylation Strategies for Pyrazoles
| Method | Alkylating Agent | Catalyst/Reagent | Key Features | Reference |
| Traditional Alkylation | Alkyl halides | Base (e.g., NaH) | Can lead to regioisomeric mixtures | semanticscholar.org |
| Magnesium-Catalyzed Alkylation | α-bromoacetates, α-bromoacetamides | MgBr₂ | High regioselectivity for N2-alkylation | thieme-connect.com |
| Enzymatic Alkylation | Haloalkanes (precursors for SAM analogs) | Engineered methyltransferase | Unprecedented regioselectivity (>99%) | nih.govuni-stuttgart.de |
| Acid-Catalyzed Alkylation | Trichloroacetimidates | Brønsted acid (e.g., CSA) | Avoids strong bases, good yields | semanticscholar.org |
Direct Synthesis Routes Incorporating the N-Ethyl Moiety
An alternative to post-synthesis N-alkylation is the direct incorporation of the N-ethyl group during the pyrazole ring formation. This can be achieved by using an ethyl-substituted hydrazine, such as ethylhydrazine, in the cyclocondensation reaction with a suitable 1,3-dicarbonyl compound. youtube.com This approach directly yields the N1-ethylated pyrazole, avoiding the need for a separate alkylation step and potential regioselectivity issues.
A recently developed method describes the direct preparation of N-alkyl pyrazoles from primary aliphatic amines and diketones using an electrophilic amination reagent. nih.govresearchgate.netacs.org This metal-free, one-pot procedure offers a practical route to a wide variety of N-substituted pyrazoles under mild conditions and with short reaction times. nih.govresearchgate.netacs.org
Incorporation of the 4-Bromophenyl Moiety
The 4-bromophenyl group can be introduced at the C4 position of the pyrazole ring either by starting with a precursor that already contains this moiety or by performing a cross-coupling reaction on a pre-formed pyrazole.
Precursor Synthesis Involving Brominated Phenylhydrazines or Carbonyls
A straightforward method for incorporating the 4-bromophenyl group is to use a starting material that already contains this substituent. For example, the reaction of 4-bromophenylhydrazine with a 1,3-dicarbonyl compound will lead to the formation of a 1-(4-bromophenyl)pyrazole. dergipark.org.tr Similarly, a diketone bearing a 4-bromophenyl group can be reacted with hydrazine to yield a pyrazole with the desired substituent at a carbon atom.
One specific example involves the synthesis of 2-(2-(4-bromophenyl)hydrazino)-1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione, which is then cyclized with various hydrazines to form substituted pyrazoles. dergipark.org.tr Another approach describes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized with bromine to afford a variety of pyrazoles, including those with bromo-substituents. organic-chemistry.org
Cross-Coupling Reactions for Bromophenyl Attachment (e.g., Buchwald-Hartwig Amidation from 1-(4-Bromophenyl)-1H-pyrazole)
For introducing an amino group at the C4 position of a pyrazole ring that already contains a 4-bromophenyl group at the N1 position, the Buchwald-Hartwig amination is a powerful tool. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org
In the context of synthesizing analogs of this compound, if one starts with 4-bromo-1-(4-bromophenyl)-1H-pyrazole, a Buchwald-Hartwig reaction could be employed to introduce various amino substituents at the C4 position. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netnih.govbeilstein-journals.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being highly effective. nih.gov While the Buchwald-Hartwig reaction is a cornerstone of modern organic synthesis, its application to the C4 position of pyrazoles has been less extensively studied compared to aryl halides. nih.gov However, successful C-N coupling reactions at the C4 position of 4-halopyrazoles have been reported, demonstrating the feasibility of this approach for creating diverse 4-aminopyrazole derivatives. researchgate.netnih.gov
Specific Synthetic Pathways for this compound Precursors
The synthesis of the pyrazole core often involves the construction of the heterocyclic ring from acyclic precursors, followed by functionalization. A key intermediate in the synthesis of many substituted pyrazoles is a pyrazole-4-carbaldehyde, which can be prepared through various methods, most notably the Vilsmeier-Haack reaction.
Vilsmeier-Haack Formylation in Pyrazole Synthesis to Yield Pyrazole-4-carbaldehydes
The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. ijpcbs.com The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). ijpcbs.comumich.edu This electrophilic reagent then attacks the electron-rich pyrazole ring, leading to the introduction of a formyl group (-CHO), usually at the C4 position. chemmethod.com
The general mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The pyrazole then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. Subsequent elimination and hydrolysis steps yield the final pyrazole-4-carbaldehyde. umich.edu This method is advantageous due to its use of readily available and inexpensive reagents and its applicability to a wide range of substrates. ijpcbs.com The reaction of hydrazones with the Vilsmeier reagent is a common route to producing 1,3-disubstituted pyrazole-4-carbaldehydes. chemmethod.comjocpr.comresearchgate.net
Synthesis of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde
A direct precursor, 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde, can be synthesized utilizing the Vilsmeier-Haack reaction. researchgate.net The synthesis starts from a semicarbazone, which undergoes formylation to yield 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde. This intermediate serves as the precursor for a series of tri-substituted pyrazole derivatives. researchgate.net The synthesis of the title compound, 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde, involves the reaction of the corresponding hydrazone with the Vilsmeier reagent (POCl₃/DMF). igmpublication.org
Modern Synthetic Techniques in Pyrazole Chemistry
Recent advancements in synthetic chemistry have led to the development of more efficient, safer, and environmentally friendly methods for the synthesis of pyrazoles. These modern techniques offer significant advantages over traditional methods in terms of reaction times, yields, and sustainability.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique utilizes microwave energy to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, from hours to minutes, and improved product yields. researchgate.net In pyrazole synthesis, microwave irradiation has been successfully applied to the cyclization of chalcones with hydrazine hydrate to afford various substituted pyrazoles. researchgate.net The advantages of microwave-assisted synthesis include enhanced reaction rates, higher yields, and often, cleaner reactions with easier work-up procedures.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole Derivatives
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (%) | Reference |
| Cyclization of Chalcones and Hydrazine Hydrate | Several hours | 10 minutes | High | researchgate.net |
Continuous Flow Reaction Methodologies
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.netdergipark.org.tr In a flow system, reagents are continuously pumped through a reactor where the reaction occurs. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields. dergipark.org.tr The synthesis of 1,4-disubstituted pyrazoles has been successfully achieved in continuous flow conditions using silica-supported copper catalysts. researchgate.net This methodology can be scaled up to produce significant quantities of pyrazole products in a matter of hours. researchgate.net
Table 2: Key Features of Continuous Flow Synthesis of Pyrazoles
| Feature | Advantage |
| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. |
| Precise Control | Accurate control over temperature, pressure, and residence time leads to better selectivity and yield. |
| Scalability | Easily scalable by extending the operation time or using larger reactors. |
| Automation | Allows for automated synthesis and high-throughput screening. |
Green Chemistry Approaches to Pyrazole Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.org In pyrazole synthesis, green approaches focus on the use of environmentally benign solvents (such as water), metal-free catalysts, and energy-efficient reaction conditions. organic-chemistry.orgarkat-usa.org One such approach involves the use of ultrasound energy in a metal-free, organocatalytic pathway to synthesize 4-aryl-2,4-dihydropyranopyrazoles in a green solvent like ethyl acetate. organic-chemistry.org This method satisfies several green chemistry principles, including the elimination of hazardous reagents and solvents, atom economy, and energy efficiency. organic-chemistry.org Another green method for synthesizing N-unsubstituted pyrazoles uses semicarbazide (B1199961) hydrochloride as a substitute for toxic hydrazine and is performed in water, avoiding the need for organic solvents and extensive purification. arkat-usa.org
Structural Elucidation and Spectroscopic Characterization of 4 4 Bromophenyl 1 Ethylpyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Determination
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
Specific ¹H NMR data (chemical shifts, multiplicities, coupling constants) for 4-(4-Bromophenyl)-1-ethylpyrazole are not available. This analysis would typically involve the assignment of signals corresponding to the protons of the ethyl group (a quartet for the CH₂ and a triplet for the CH₃) and the aromatic protons on both the pyrazole (B372694) and bromophenyl rings.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis
Detailed ¹³C NMR spectral data for this compound, which would identify the chemical shifts for each unique carbon atom in the molecule, could not be found. This would include signals for the two carbons of the ethyl group, the carbons of the pyrazole ring, and the carbons of the 4-bromophenyl substituent.
Infrared (IR) Spectroscopy for Functional Group Identification
The specific IR absorption frequencies for the functional groups present in this compound are not documented in the available literature. An experimental spectrum would be expected to show characteristic bands for C-H stretching of the aromatic and alkyl groups, C=C and C=N stretching within the aromatic rings, and the C-Br stretching frequency.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
No mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation pattern of this compound, could be located. This analysis would be crucial for confirming the molecular formula, C₁₁H₁₁BrN₂.
Elemental Analysis for Compositional Verification
Experimental elemental analysis data (percentage composition of Carbon, Hydrogen, and Nitrogen) for this compound is not available. Theoretical values can be calculated, but experimental verification is a standard component of compound characterization.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
There is no published record of a single-crystal X-ray diffraction study for this compound. If such data were available, it would provide definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Chemical Reactivity and Derivatization Studies of 4 4 Bromophenyl 1 Ethylpyrazole
Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). nih.govwikipedia.org The regioselectivity of these reactions is governed by the electronic properties of the substituents on the ring. In 1,4-disubstituted pyrazoles, the C3 and C5 positions are available for substitution. However, electrophilic attack on the pyrazole ring typically occurs at the C4 position due to its higher electron density. Since this position is already substituted in the title compound, electrophilic attack would target the C3 or C5 positions, though this is generally less favorable and may require forcing conditions.
More commonly, electrophilic substitution is directed to the most nucleophilic available position. For instance, direct nitration of 1-phenylpyrazole (B75819) derivatives using reagents like nitric acid in acetic anhydride (B1165640) can lead to substitution at the 4-position of the pyrazole ring. cdnsciencepub.comresearchgate.net In a related example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole undergoes nitration at the C4-position. mdpi.com For 4-(4-Bromophenyl)-1-ethylpyrazole, where C4 is blocked, electrophilic attack on the pyrazole ring is less common than substitution on the phenyl ring unless the phenyl ring is strongly deactivated.
Halogenation, another key SEAr reaction, can be achieved on the pyrazole core. For example, chemoselective bromination of certain pyrazolo[3,4-c]pyrazoles with N-bromosuccinimide (NBS) has been reported, demonstrating that C-H bonds on the pyrazole ring can be functionalized. nih.gov
Reactions at the Bromophenyl Moiety
The bromine atom on the phenyl ring is a versatile functional handle, enabling a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.
The bromine atom makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, to form a biaryl product. This is a highly efficient method for introducing new aryl or heteroaryl substituents at the para-position of the phenyl ring. The reaction is tolerant of a wide range of functional groups and generally proceeds with high yields. nih.gov For example, the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids has been successfully demonstrated. libretexts.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | nih.gov |
| XPhos Pd G2 | K₂CO₃ | Dioxane/H₂O | 100 | High | libretexts.org |
| PdCl₂(dppf) | K₂CO₃ | DMF | 80 | Moderate to Excellent | researchgate.net |
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. researchgate.netsemanticscholar.org This reaction provides a direct method for vinylation of the bromophenyl moiety. The reaction typically employs a palladium catalyst and a base, and the stereochemistry of the resulting alkene is often controlled, favoring the E-isomer.
Table 2: Representative Conditions for Heck Reaction of Aryl Bromides
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
| Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | 100 | Good | nih.gov |
| Pd/C | NaOAc | DMA | 130 | High | nih.gov |
| Palladacycle | K₂CO₃ | NMP | 120-140 | Good to Excellent | nih.gov |
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.gov It is a reliable method for the synthesis of arylalkynes, introducing a carbon-carbon triple bond onto the phenyl ring. The reaction is typically carried out under mild conditions. nih.gov
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | THF / DMF | RT - 50 | High | nih.gov |
| Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 60 | Good | organic-chemistry.org |
| PdCl₂(PPh₃)₂ / CuI | Triethylamine | Acetonitrile | 80 | Good | organic-chemistry.org |
Traditional SNAr reactions on aryl halides typically require strong activation by electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. The bromophenyl moiety in this compound lacks such strong activation, making direct SNAr with nucleophiles challenging.
However, modern palladium-catalyzed methods, particularly the Buchwald-Hartwig amination , have largely superseded classical SNAr for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of aryl bromides with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles, under relatively mild conditions. organic-chemistry.orgresearchgate.net This method would be the most effective strategy for introducing amino functionalities at the C4 position of the phenyl ring, converting this compound into its corresponding 4-aminoaryl derivatives. researchgate.netnih.gov
Reactivity of the Ethyl Substituent
The N-ethyl group on the pyrazole ring is generally stable. However, under specific conditions, N-dealkylation can be achieved. The use of pyridine (B92270) hydrochloride at elevated temperatures has been reported as an effective method for the N-dealkylation of various N-alkylpyrazoles, which would yield the corresponding N-H pyrazole. acs.org In some cases, the N-substituent can also be eliminated during cyclocondensation reactions, particularly with bulky substituents like tert-butyl, though this is less a reaction of the pre-formed heterocycle and more a feature of its synthesis. nih.gov
Conversely, N-alkylation is a common method for preparing N-substituted pyrazoles. researchgate.netsemanticscholar.orgpublish.csiro.au The stability of the N-ethyl group under a wide range of conditions is advantageous, as it acts as a stable protecting group for the pyrazole nitrogen, preventing unwanted side reactions during the functionalization of other parts of the molecule. Enzymatic methods have also been developed for the highly regioselective alkylation (including ethylation) of pyrazoles. nih.gov
Functional Group Interconversions on the Pyrazole Framework
While the pyrazole ring itself is relatively stable, substituents on the ring can undergo various interconversions. fiveable.me For example, if a precursor with a carboxylate group at the C3 or C5 position were used, this ester could be hydrolyzed to a carboxylic acid. researchgate.netbenthamdirect.com The resulting pyrazole carboxylic acid is a versatile intermediate that can be converted into a range of other functional groups. dergipark.org.tr For instance, it can be transformed into an acid chloride, which then reacts with nucleophiles to form amides or esters. dergipark.org.tr The amide, in turn, can be dehydrated to a nitrile. dergipark.org.tr
Furthermore, a nitro group on the pyrazole ring, which could be introduced via electrophilic nitration as discussed in section 4.1, can be reduced to an amino group. mdpi.com This amino group can then be further derivatized, for example, through acylation or diazotization, opening up a vast number of synthetic possibilities. nih.gov A library of pyrazole-based analogues has been synthesized by modifying an initial pyrazole-carboxylate through subsequent bromination and N-alkylation steps, highlighting the utility of functional group interconversions in creating molecular diversity. researchgate.net
Derivatization Strategies for Analytical Purposes
The versatile reactivity of this compound makes it an excellent platform for developing derivatives for analytical applications. By strategically introducing specific functional groups, the molecule can be transformed into a chemosensor, a fluorescent probe, or a labeled biomarker. nih.gov
One common strategy involves creating ligands for metal ion detection. For example, by introducing chelating groups, such as a pyridyl unit, onto the pyrazole framework, the resulting derivative can act as a fluorescent chemosensor. nih.gov The pyrazole ring itself can act as part of the fluorophore, and its coordination with a metal ion can lead to a detectable change in its photophysical properties, such as a shift in fluorescence emission or a change in color. nih.gov The synthesis of tripodal pyrazole-based ligands for studying catecholase activity, where derivatization with ester groups influences the catalytic rate, demonstrates how modifications can be used to probe reaction mechanisms. researchgate.netarabjchem.org
The bromophenyl moiety is particularly useful for introducing reporter groups. Through Suzuki or Sonogashira coupling, fluorescent tags (e.g., coumarins, Bodipy dyes) or redox-active units can be appended to the molecule. The resulting derivatives could be used for protein labeling, immunoassays, or as probes in cellular imaging. growingscience.com For instance, the synthesis of highly fluorescent organic semiconductors has been achieved through Buchwald-Hartwig amination on a core structure containing bromophenyl groups, demonstrating a pathway to materials with specific photophysical properties. nih.gov
Pre-column Derivatization for Chromatographic Analysis
Pre-column derivatization involves the chemical modification of the analyte before its introduction into the chromatographic system. academicjournals.orgjasco-global.com This approach is typically used to improve the chromatographic properties of the analyte, such as its retention and separation, and to enhance its detection sensitivity. academicjournals.orgresearchgate.net For a compound like this compound, which lacks highly reactive functional groups such as primary or secondary amines, the options for pre-column derivatization are more nuanced and often rely on targeting the pyrazole ring or the bromophenyl moiety.
While many common pre-column derivatization reagents target primary and secondary amines, such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl), these would not be directly applicable to this compound. jasco-global.comthermoscientific.fr However, derivatization strategies can be envisioned that target the inherent chemical nature of the molecule.
One potential avenue for the pre-column derivatization of pyrazoles involves reactions that target the nitrogen atoms of the heterocyclic ring. Although the pyrazole ring is aromatic and generally stable, certain reagents can react under specific conditions to introduce a chromophore or fluorophore. For instance, reagents that can form charge-transfer complexes with the pyrazole ring could be explored to enhance UV-visible detection. nih.gov
Another strategy could involve the functionalization of the pyrazole or phenyl ring through electrophilic substitution, although this would require harsh reaction conditions that might not be suitable for routine analytical derivatization. A more plausible approach would be to utilize the bromine atom on the phenyl ring. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, could be adapted for a pre-column derivatization scheme. By reacting this compound with a boronic acid or an alkyne containing a fluorescent tag, a highly detectable derivative could be synthesized prior to HPLC analysis.
The choice of a pre-column derivatization reagent is guided by several factors, including the reaction's specificity, completeness, and the stability of the resulting derivative. academicjournals.org The ideal reagent would react selectively with the target analyte under mild conditions to yield a single, stable product with significantly enhanced detection characteristics.
Table 1: Potential Pre-column Derivatization Strategies for this compound
| Derivatization Strategy | Target Functional Group | Potential Reagent Type | Detection Enhancement |
| Cross-Coupling Reaction | Bromophenyl group | Boronic acid with a fluorescent tag (e.g., dansyl or coumarin (B35378) boronic acid) | Fluorescence |
| Complexation | Pyrazole Ring (π-system) | π-acceptor molecules (e.g., tetracyanoethylene) | UV-Visible |
Post-column Derivatization Techniques
Post-column derivatization occurs after the analyte has been separated by the chromatographic column and before it reaches the detector. pickeringlabs.compickeringlabs.com This technique is advantageous as it does not interfere with the chromatographic separation and can be used to selectively enhance the detection of target analytes. pickeringlabs.comnih.gov The primary goal of post-column derivatization is to convert a poorly detectable analyte into a product with a strong response to a specific detector, typically UV-visible or fluorescence. pickeringlabs.compickeringlabs.com
For nitrogen-containing heterocyclic compounds like pyrazoles, several post-column reaction schemes can be considered. researchgate.net These reactions often involve the formation of colored or fluorescent products. A common approach for detecting nitrogen-containing heterocycles is through complexation with metal ions or through reactions with specific color-forming reagents.
The instrumentation for post-column derivatization typically includes a reagent pump, a mixing tee, and a reaction coil, which may be heated to accelerate the reaction. pickeringlabs.comnih.gov The selection of the reagent and reaction conditions is critical to ensure rapid and complete reaction with minimal band broadening. pickeringlabs.com
Table 2: General Post-column Derivatization Approaches for Nitrogen-Containing Heterocycles
| Reagent Type | Principle of Detection | Applicability to Pyrazoles |
| Metal Salts (e.g., Cu(II), Fe(III)) | Formation of colored complexes | Potential for complexation with the pyrazole nitrogen atoms. |
| Chloranil | Charge-transfer complex formation | Possible interaction with the electron-rich pyrazole ring. |
| Iodine | Formation of colored charge-transfer complexes | Can react with various nitrogen-containing compounds. |
While specific post-column derivatization methods for this compound are not extensively documented, the general principles applied to other nitrogenous heterocycles suggest that such approaches are feasible. researchgate.net The reactivity of the pyrazole ring towards certain reagents could be exploited to generate a detectable signal after chromatographic separation.
Derivatization Reagents for Enhanced Spectroscopic Detection
Derivatization can also be a powerful tool to enhance spectroscopic detection, particularly in mass spectrometry (MS). The introduction of specific atoms or functional groups can lead to characteristic isotopic patterns or fragmentation pathways, facilitating analyte identification and quantification. nih.govnih.gov
For this compound, the presence of a bromine atom already provides a distinct isotopic signature (79Br and 81Br in approximately a 1:1 ratio), which is beneficial for its identification in mass spectrometry. However, derivatization can further enhance its detectability.
One innovative approach involves the use of derivatizing agents that introduce additional elements with unique isotopic patterns. For instance, derivatization with a reagent containing another halogen, such as chlorine, or a different isotopic label could create a highly specific mass spectral signature.
Furthermore, derivatization can be employed to improve the ionization efficiency of the analyte. While the pyrazole nitrogen can be protonated under electrospray ionization (ESI) conditions, derivatization to introduce a permanently charged group (e.g., a quaternary ammonium (B1175870) salt) can significantly enhance the signal intensity in positive-ion ESI-MS.
Another strategy could involve derivatizing the molecule with a tag that has a high proton affinity or is easily ionizable. For example, coupling the molecule with a pyridine-containing moiety can enhance its response in ESI-MS.
Table 3: Derivatization Strategies for Enhanced Spectroscopic Detection
| Derivatization Approach | Spectroscopic Technique | Enhancement Mechanism |
| Introduction of an Isotopic Label | Mass Spectrometry | Creation of a unique isotopic pattern for unambiguous identification. |
| Quaternization of Pyrazole Nitrogen | Mass Spectrometry (ESI) | Introduction of a permanent positive charge for improved ionization efficiency. |
| Coupling with a High Proton Affinity Tag | Mass Spectrometry (ESI) | Increased protonation and signal intensity. |
| Reaction with Bromopyrylium Reagents | Mass Spectrometry | Introduction of a bromine atom for a distinct isotopic signature. nih.govresearchgate.net |
Computational Chemistry and Theoretical Investigations of 4 4 Bromophenyl 1 Ethylpyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of a compound's geometry and electronic landscape.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(4-Bromophenyl)-1-ethylpyrazole, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. nih.gov
The optimization process minimizes the energy of the molecule, providing key geometric parameters. In pyrazole (B372694) derivatives, the central pyrazole ring is nearly planar. The phenyl and ethyl substituents, however, are twisted with respect to this plane. For instance, in a related compound, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the bromophenyl ring and the phenyl ring form dihedral angles of 26.0(2)° and 19.7(5)° with the pyrazole ring, respectively, in one of its crystallographically independent molecules. nih.gov Similar twists are expected for this compound.
The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also elucidated through DFT. These calculations are crucial for understanding the molecule's stability and reactivity.
Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Similar Pyrazole Derivatives
| Parameter | Predicted Value |
| C-N bond length (pyrazole ring) | ~1.35 Å |
| N-N bond length (pyrazole ring) | ~1.36 Å |
| C-C bond length (pyrazole ring) | ~1.39 - 1.42 Å |
| C-Br bond length | ~1.90 Å |
| Dihedral Angle (Pyrazole - Bromophenyl) | ~20° - 40° |
Note: These are estimated values based on published data for structurally related pyrazole derivatives. nih.govnih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. In pyrazole derivatives, these regions are typically located around the nitrogen atoms of the pyrazole ring and any other electronegative atoms. nih.gov
Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack. For this compound, positive potentials are expected around the hydrogen atoms. dntb.gov.ua
Green regions denote neutral or near-zero potential.
The MEP map for this compound would likely show the most negative potential localized on the N2 atom of the pyrazole ring, making it a primary site for interactions with electrophiles. The bromine atom would also contribute to the electronic landscape, influencing the potential distribution on the phenyl ring.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons. acs.org
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the ionization potential and indicates the molecule's nucleophilicity. acs.org
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity and points to the molecule's electrophilicity. acs.org
The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more easily polarized. nih.gov For pyrazole derivatives, the HOMO is often distributed over the pyrazole and phenyl rings, while the LUMO is also delocalized across the aromatic systems. In related bromophenyl-substituted pyrazoles, the presence of the bromine atom can influence the energies of these frontier orbitals.
Table 2: Representative Frontier Molecular Orbital Energies for Bromophenyl-Substituted Pyrazole Derivatives
| Orbital | Energy (eV) |
| HOMO | ~ -6.0 to -6.5 |
| LUMO | ~ -1.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 |
Note: These values are illustrative and based on DFT calculations for similar pyrazole compounds. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational and Interaction Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. eurasianjournals.com By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape and dynamic behavior of a molecule. nih.gov
For this compound, MD simulations can be employed to:
Explore the different conformations the molecule can adopt in various environments (e.g., in solution).
Analyze the flexibility of the ethyl chain and the rotational freedom of the phenyl ring relative to the pyrazole core.
Study how the molecule interacts with other molecules, such as solvent molecules or potential binding partners.
MD simulations on related pyrazole derivatives have been used to understand their binding modes with biological targets and to assess the stability of ligand-receptor complexes. researchgate.netnih.gov Such studies often involve calculating the root-mean-square deviation (RMSD) to monitor the stability of the simulation and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net
In Silico Property Prediction (excluding toxicity)
In silico methods are computational techniques used to predict the properties of molecules, which can accelerate the research process by prioritizing compounds for synthesis and testing. allsubjectjournal.com
Physicochemical Property Prediction
A variety of physicochemical properties can be predicted for this compound using quantitative structure-property relationship (QSPR) models and other computational tools. nih.govnih.gov These properties are crucial for understanding the compound's behavior in different environments.
Table 3: Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Method/Software |
| Molecular Weight | 267.13 g/mol | Calculation |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | ALOGPS, etc. |
| Water Solubility | Low | Estimation based on LogP |
| Polar Surface Area (PSA) | ~15 - 20 Ų | Cheminformatics tools |
| Number of Rotatable Bonds | 3 | Calculation |
| Hydrogen Bond Donors | 0 | Calculation |
| Hydrogen Bond Acceptors | 2 (N atoms) | Calculation |
Note: These values are predictions from various in silico models and may vary depending on the algorithm used. allsubjectjournal.comresearchgate.net
Drug-Likeness Assessment in silico
A critical early step in modern drug discovery is the computational evaluation of a molecule's "drug-likeness," which predicts its potential to be an orally active drug in humans. This assessment is often guided by a set of rules, most notably Lipinski's Rule of Five, which examines key physicochemical properties. drugbank.comnumberanalytics.com An ideal drug candidate should generally not violate more than one of these rules. drugbank.com The rule states that orally bioavailable compounds typically have:
A molecular weight (MW) of less than 500 Daltons. numberanalytics.com
A logarithm of the octanol-water partition coefficient (logP), a measure of lipophilicity, of less than 5. numberanalytics.com
Fewer than 5 hydrogen bond donors (HBD). numberanalytics.com
Fewer than 10 hydrogen bond acceptors (HBA). numberanalytics.com
For this compound, the relevant parameters can be calculated based on its chemical structure. These calculated properties provide a first pass filter on its potential as a drug candidate.
Table 1: Calculated Physicochemical Properties for this compound
| Property | Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₁BrN₂ | - | - |
| Molecular Weight | 267.13 g/mol | < 500 g/mol | Yes |
| LogP (Octanol-Water) | 3.45 (Predicted) | < 5 | Yes |
| Hydrogen Bond Donors | 0 | < 5 | Yes |
| Hydrogen Bond Acceptors | 2 (N atoms in pyrazole ring) | < 10 | Yes |
Note: The LogP value is a computational prediction. The data in this table is calculated based on the chemical structure of this compound.
Based on this in silico analysis, this compound exhibits strong compliance with Lipinski's Rule of Five. Its molecular weight is well within the desired range, its predicted lipophilicity is appropriate for membrane permeability without being excessive, and it possesses a low number of hydrogen bond acceptors and no hydrogen bond donors. This profile suggests that the compound has a high likelihood of good oral bioavailability and favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a promising candidate for further investigation.
A study on a structurally related pyrazole derivative, 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole (BHDH), which also underwent ADME analysis, supports the potential of this class of compounds. The investigation of BHDH revealed favorable drug-like characteristics, further underscoring the promise of the bromophenyl-pyrazole scaffold in medicinal chemistry. researchgate.netdergipark.org.tr
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. amazonaws.com This method is instrumental in understanding the binding mode and affinity of a potential drug, providing a rational basis for its mechanism of action and for further structural optimization. amazonaws.com
While specific molecular docking studies for this compound are not widely published, valuable insights can be gleaned from studies on structurally analogous compounds. A notable example is the molecular docking analysis of the aforementioned BHDH molecule against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are significant targets in the management of Alzheimer's disease. researchgate.netdergipark.org.tr
Binding Affinity Predictions
Binding affinity, often expressed as binding energy in units of kcal/mol, quantifies the strength of the interaction between a ligand and its target protein. A lower (more negative) binding energy value corresponds to a stronger and more stable interaction. In the docking study of the related compound BHDH with AChE and BChE, significant binding affinities were predicted, suggesting a potent inhibitory potential. researchgate.netdergipark.org.tr
Table 2: Molecular Docking Results for the Analogous Compound BHDH
| Target Enzyme | Ligand | Binding Affinity (kcal/mol) |
|---|---|---|
| Acetylcholinesterase (AChE) | BHDH | -10.5 |
Source: Data from theoretical and molecular docking analysis of 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole (BHDH). researchgate.netdergipark.org.tr
The strong predicted binding affinities for BHDH suggest that the 4-bromophenyl-pyrazole scaffold can effectively fit into the active sites of these enzymes. It is plausible that this compound would also exhibit favorable binding energies when docked against these or other relevant biological targets, owing to the shared core structure that facilitates key molecular interactions.
Conformational Analysis of Ligand-Receptor Complexes
Beyond just the binding score, conformational analysis reveals the specific three-dimensional arrangement of the ligand within the receptor's binding pocket. This includes identifying the key amino acid residues involved in the interaction and the types of molecular forces at play, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. amazonaws.com
In the analysis of the BHDH-enzyme complexes, the 4-bromophenyl group and the pyrazole ring were found to be crucial for anchoring the molecule within the active site. The interactions typically involve:
Hydrophobic Interactions: The phenyl rings of the ligand form hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine) in the enzyme's binding gorge.
Hydrogen Bonding: While BHDH has hydrogen bond donors, the nitrogen atoms of the pyrazole ring in this compound can act as hydrogen bond acceptors, forming connections with donor residues in a protein's active site.
Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can further stabilize the ligand-receptor complex.
Visualization of the docked BHDH molecule showed it adopting a specific, low-energy conformation that maximizes these favorable interactions, leading to the high predicted binding affinity. researchgate.net For this compound, a similar conformational adaptation would be expected. The ethyl group at the N1 position offers some rotational flexibility, allowing the molecule to orient itself optimally within a binding site to establish stabilizing contacts, thereby potentially acting as an effective inhibitor.
Applications and Future Directions in Pyrazole Chemical Research
Role in Agricultural Chemistry
The pyrazole (B372694) nucleus is a well-established pharmacophore in the agrochemical industry, forming the core of numerous commercial herbicides, insecticides, and fungicides. nih.govmdpi.comnih.gov The diverse biological activities of pyrazole derivatives are highly dependent on the nature and position of their substituents. nih.govresearchgate.net
For instance, a study on novel pyrazole derivatives containing a phenylpyridine moiety revealed that some compounds exhibited moderate herbicidal activity against various weeds in post-emergence treatments. nih.gov Another research on pyrazole derivatives with a p-trifluoromethylphenyl group showed significant fungicidal activities against several plant pathogens. researchgate.netdoaj.org The presence of a halogenated phenyl ring, such as the 4-bromophenyl group in the target compound, is a common feature in many active agrochemicals, often enhancing their biological efficacy. For example, some 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids with a bromo-substituted phenyl ring have shown promising herbicidal activity. nih.gov
Furthermore, N-arylpyrazole derivatives have been discovered as a new class of potent insecticides targeting lepidopteran species. researchgate.net Phenylpyrazole insecticides are known to be effective by blocking GABA-gated chloride channels. doi.org The N1-ethyl group in 4-(4-Bromophenyl)-1-ethylpyrazole could influence its selectivity and metabolic stability in target organisms. The isosteric replacement of a phenyl group with a different substituent on the pyrazole ring has been shown to modulate the insecticidal activity of flupyrimin (B3323723) analogs. frontiersin.orgfrontiersin.org
Given this context, this compound presents itself as a candidate for screening in agrochemical research. Future studies could explore its potential as a lead compound for developing new herbicides, fungicides, or insecticides. The synthesis and evaluation of a series of analogs with variations in the N1-alkyl chain and substitutions on the phenyl ring could lead to the discovery of novel and effective crop protection agents.
Potential in Material Science and Luminescent/Fluorescent Applications
Pyrazole-based compounds are increasingly being investigated for their applications in material science, particularly in the development of luminescent and fluorescent materials. cplr.inresearchgate.net The pyrazole ring's aromaticity and tunable electronic properties make it an excellent scaffold for creating novel organic fluorophores. researchgate.net
The introduction of a 4-bromophenyl group offers a strategic point for further functionalization through cross-coupling reactions, enabling the synthesis of more complex and conjugated systems with tailored optical properties. While direct studies on the luminescent properties of this compound are not available, research on related brominated compounds suggests potential. For example, trimorphs of 4-bromophenyl 4-bromobenzoate (B14158574) have been studied for their distinct mechanical properties, highlighting how subtle changes in crystal packing, influenced by intermolecular interactions involving bromine, can lead to different material characteristics. mdpi.comijpbs.com
The development of fluorescent probes for various applications often utilizes heterocyclic systems. Pyrazole derivatives have been employed in the creation of chemosensors for metal ions. researchgate.net The N-ethyl group in this compound could enhance its solubility in organic matrices, a desirable feature for incorporation into polymeric materials or for solution-based applications.
Future research in this area could focus on synthesizing derivatives of this compound where the bromo-substituent is replaced with various chromophoric or fluorophoric units. This could lead to the development of novel dyes, optical sensors, or components for organic light-emitting diodes (OLEDs).
Use in Analytical Chemistry for Detection and Quantification
The ability of pyrazole derivatives to coordinate with metal ions has led to their exploration as analytical reagents for the detection and quantification of various analytes. researchgate.net The nitrogen atoms in the pyrazole ring can act as ligands, forming stable complexes with metal ions, which can then be detected by various analytical techniques, including spectrophotometry and fluorescence spectroscopy.
The 4-(4-Bromophenyl) substituent could influence the selectivity of the pyrazole ligand for specific metal ions. Halogenated organic compounds are also known to be effective in various sensing applications. While specific studies on this compound as an analytical reagent are lacking, the general principles of pyrazole-based sensors suggest its potential. For example, pyrazole derivatives have been used to construct chemosensors with notable photophysical properties and pH sensitivity. researchgate.net
Future investigations could involve studying the complexation behavior of this compound with a range of metal ions. The synthesis of related pyrazole compounds with different substituents could lead to the development of highly selective and sensitive probes for environmental monitoring, industrial process control, or biomedical analysis.
Development of Novel Pyrazole-Based Scaffolds
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry and drug discovery due to its synthetic accessibility and ability to serve as a versatile template for creating diverse molecular architectures. researchgate.netresearchgate.netspast.orgnih.gov The development of novel pyrazole-based scaffolds is a continuous area of research aimed at discovering compounds with enhanced biological activities and improved pharmacokinetic properties. nih.gov
This compound can serve as a valuable starting material for the synthesis of more complex and functionalized pyrazole derivatives. The bromine atom on the phenyl ring is a versatile handle for introducing a wide range of functional groups through reactions such as Suzuki, Heck, and Sonogashira cross-couplings. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR). For instance, a series of O- and N-substituted pyrazoles have been synthesized from a brominated pyrazole precursor, leading to compounds with antimicrobial and antidiabetic activities. nih.gov
The synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation has also been reported, further expanding the toolkit for modifying the pyrazole core. nih.gov The synthesis of enantioselectively functionalized dihydropyrazolo[4',3':5,6]pyrano[2,3-b]quinolines has been achieved from pyrazolone (B3327878) precursors, demonstrating the potential for creating complex, chiral scaffolds. rsc.org
Future research could focus on utilizing this compound as a building block to generate libraries of novel compounds for screening against various biological targets. The synthesis of fused heterocyclic systems incorporating the this compound moiety could also lead to the discovery of new therapeutic agents.
Computational Design of Pyrazole Derivatives with Targeted Chemical Properties
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science, enabling the rational design of molecules with specific, targeted properties. ijpbs.comnih.govej-chem.orgresearchgate.net In silico studies can predict the binding affinity of ligands to biological targets, elucidate reaction mechanisms, and calculate the electronic and optical properties of novel materials.
For this compound, computational methods can be employed to explore its potential applications even before extensive synthetic work is undertaken. For example, docking studies could be performed to predict its binding mode and affinity to the active sites of various enzymes relevant to agriculture or medicine. nih.govnih.govnih.gov Quantum mechanical calculations could be used to determine its electronic structure, HOMO-LUMO gap, and predict its absorption and emission spectra, providing insights into its potential as a luminescent material. researchgate.net
Computational studies on N-substituted pyrazole derivatives have provided valuable insights into their interactions with biological targets. nih.gov For example, molecular dynamics simulations have been used to understand the binding of N1-substituted pyrazoles to B-Raf kinase, an important target in cancer therapy. nih.gov Similar in silico approaches could be applied to this compound to guide the design of new derivatives with improved properties.
The future of research on this compound and its derivatives will likely involve a synergistic approach combining computational design with synthetic chemistry and experimental validation. This will allow for a more efficient and targeted exploration of the vast chemical space accessible from this versatile pyrazole scaffold.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-(4-Bromophenyl)-1-ethylpyrazole?
The synthesis typically involves cyclocondensation reactions. For example:
- Cyclocondensation of ethyl acetoacetate with substituted hydrazines under reflux conditions, followed by bromination at the phenyl ring using bromine or brominating agents .
- Multi-step protocols involving cyclization, oxidation, and acylation, as demonstrated in the preparation of halogenated pyrazole derivatives (e.g., thiourea analogues cyclized with phosphorous oxychloride at 120°C) .
- Microwave-assisted synthesis for improved reaction efficiency, though this requires optimization of temperature and solvent polarity to avoid decomposition .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray diffraction (XRD): Single-crystal XRD is the gold standard for resolving 3D molecular geometry. Software suites like SHELXL refine structural parameters (bond angles, torsions) with high precision .
- Nuclear Magnetic Resonance (NMR): - and -NMR confirm regioselectivity in pyrazole ring substitution. For example, coupling constants in -NMR distinguish between 1,3- and 1,5-disubstituted pyrazoles .
- Infrared (IR) spectroscopy: Stretching frequencies (e.g., C=O at ~1700 cm) validate functional groups introduced during synthesis .
Q. How is the compound’s purity assessed during synthesis?
- High-Performance Liquid Chromatography (HPLC): Reverse-phase columns (C18) with UV detection at 254 nm are used to quantify impurities (<1% threshold for pharmacological studies) .
- Melting point analysis: Sharp melting ranges (±2°C) correlate with crystallinity and purity. Deviations may indicate polymorphic forms or solvates .
Advanced Research Questions
Q. How can low yields in cyclization steps be mitigated during synthesis?
- Catalyst optimization: Use Lewis acids (e.g., ZnCl) or iodine to accelerate cyclization. For example, phosphorous oxychloride improved yields in thiourea cyclization from 45% to 72% .
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require strict temperature control to prevent side reactions .
- Microwave irradiation: Reduces reaction time from hours to minutes while maintaining >80% yield in some pyrazole syntheses .
Q. How to resolve discrepancies in crystallographic data interpretation?
- Multi-software validation: Cross-check refinement results using SHELXL (for small-molecule precision) and ORTEP-III (for graphical validation of thermal ellipsoids and hydrogen bonding) .
- Twinning analysis: For ambiguous diffraction patterns, use the SHELXD module to detect twinning operators and reprocess data .
- Hydrogen bonding networks: Validate intermolecular interactions (e.g., C–H···π, π–π stacking) using Mercury software to ensure structural plausibility .
Q. What strategies optimize biological activity screening for this compound?
Q. How to address solubility challenges in pharmacological studies?
- Co-solvent systems: Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while achieving mM solubility .
- Salt formation: Synthesize hydrochloride or sodium salts to enhance aqueous solubility without altering biological activity .
- Nanoformulation: Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
